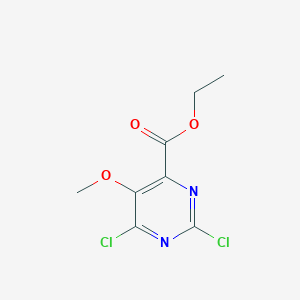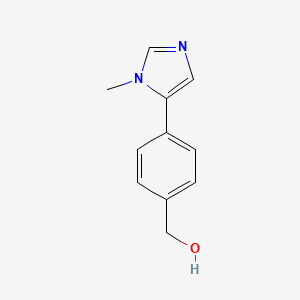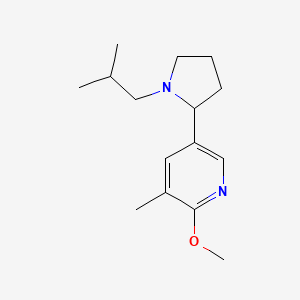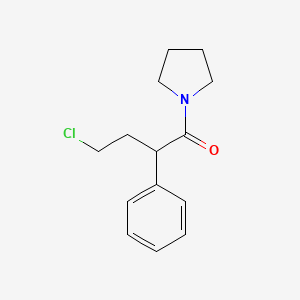
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to a butanone backbone. The presence of the chloro substituent on the phenyl ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-chloro-2-phenylbutan-1-one, through a Friedel-Crafts acylation reaction.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one: Similar structure but with a methyl group instead of a chloro group.
4-Fluoro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one: Similar structure but with a fluoro group instead of a chloro group.
2-Phenyl-1-(pyrrolidin-1-YL)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The presence of the chloro substituent in 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
CAS No. |
1272758-21-0 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-9-8-13(12-6-2-1-3-7-12)14(17)16-10-4-5-11-16/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
UTKWMGWOUZRATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


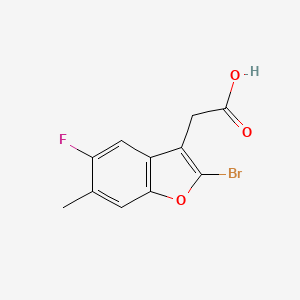
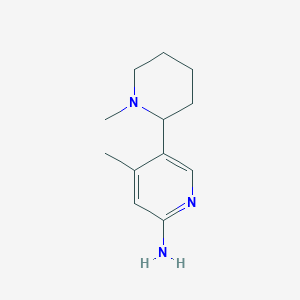

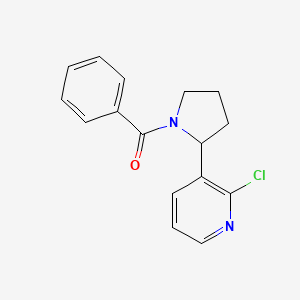
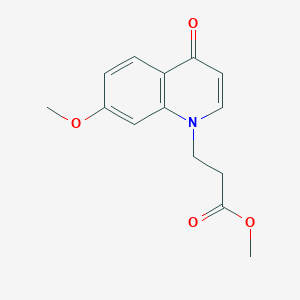
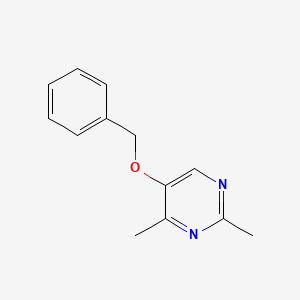
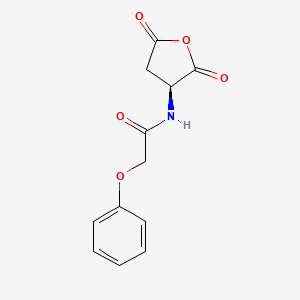
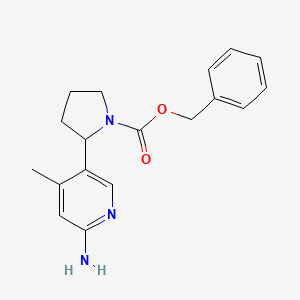
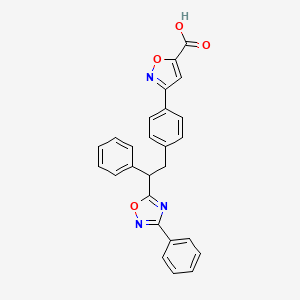

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
